Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C9H10N4O3S and its molecular weight is 254.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Derivatives of Triazolopyrimidine
Research demonstrates the synthesis of amino derivatives through heterocyclization processes involving specific thiosemicarbazides. This process leads to the formation of compounds like 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines, showcasing the compound's role in facilitating Dimroth rearrangement and stabilizing the molecule via hydrogen bonding within the pyrimidine ring (R. I. Vas’kevich et al., 2006).
Mechanisms of Isomerization and Rearrangement
Investigations into isomerizations akin to Dimroth rearrangement reveal the formation of s-triazolo[1,5-c]pyrimidines from pyrimidin-4-ylhydrazines and orthoesters, detailing the steps involved in these transitions. This highlights the compound's utility in studying the influence of methyl groups on reaction pathways and the differentiation of compound systems via spectroscopic methods (D. J. Brown & T. Nagamatsu, 1978).
Anomalous Cyclization Processes
Another study focuses on the anomalous cyclization of certain pyrimidin-2-ylhydrazones, leading to the production of triazolopyrimidine derivatives. The research provides insights into the methylation-induced transformation mechanisms, illustrating the compound's role in understanding carbene-like intermediate rearrangements (A. V. Erkin & V. Krutikov, 2007).
Antiviral Drug Synthesis
One significant application involves the synthesis of intermediates for antiviral drugs, such as Triazid®, under solvent-free conditions in supercritical carbon dioxide. This process, which involves condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate, showcases the compound's potential in creating environmentally friendly pharmaceutical synthesis routes (A. Baklykov et al., 2019).
Coordination Complexes and Antioxidant Activity
Research into Cu(II) coordination complexes derived from triazolopyrimidine compounds indicates the formation of "solvent-induced" polymorphs with distinct hydrogen-bonded architectures. These complexes were evaluated for their antioxidant properties, demonstrating the compound's application in developing new materials with potential health benefits (K. Chkirate et al., 2020).
Future Directions
Mechanism of Action
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structures .
Result of Action
Indole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activities .
Properties
IUPAC Name |
methyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-5-3-6(14)10-8-11-12-9(13(5)8)17-4-7(15)16-2/h3H,4H2,1-2H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLLGTAZQJNUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.